The compound is synthesized through various chemical processes that modify the structure of citalopram. It is often used in research settings to study the pharmacological properties of citalopram and its analogues, particularly in relation to serotonin transport mechanisms.
5-Bromodescyano Citalopram-d4 falls under the category of pharmaceutical compounds, specifically as an antidepressant within the broader class of SSRIs. Its classification as a deuterated compound also places it within the realm of isotopically labeled substances used for advanced analytical applications.
The synthesis of 5-Bromodescyano Citalopram-d4 typically involves several key steps:
The reactions are typically carried out under controlled conditions, often involving solvents like toluene or dimethylformamide at temperatures ranging from 20°C to reflux conditions. The use of Grignard reagents is crucial for forming carbon-carbon bonds necessary for constructing the complex structure of citalopram derivatives .
The molecular formula for 5-Bromodescyano Citalopram-d4 is , with a molecular weight of 382.30 g/mol. The structure consists of:
The structural configuration allows for interactions with serotonin transporters, which is critical for its function as an antidepressant. The incorporation of deuterium provides insights into metabolic pathways without altering the biological activity significantly.
5-Bromodescyano Citalopram-d4 undergoes various chemical reactions typical for SSRIs:
Reactions are monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure purity and yield throughout the synthesis process .
5-Bromodescyano Citalopram-d4 functions primarily by inhibiting the reuptake of serotonin in neuronal synapses. This action increases serotonin availability in the brain, which is crucial for mood regulation.
In vitro studies indicate that this compound exhibits strong selectivity for serotonin transporters over norepinephrine and dopamine transporters, similar to its parent compound citalopram . This selectivity is essential for minimizing side effects associated with non-selective antidepressants.
Relevant data indicates that the compound retains its structural integrity during standard laboratory manipulations, making it suitable for research applications .
5-Bromodescyano Citalopram-d4 serves several important roles in scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: